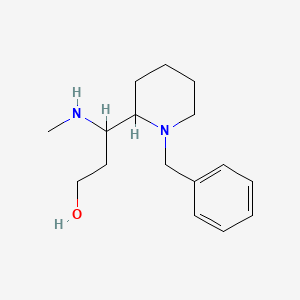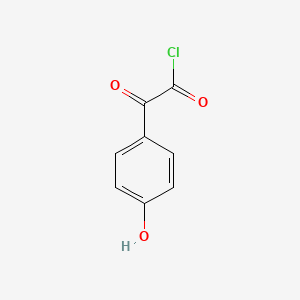
1,3-Dichlorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a member of the alkyl halides family, characterized by the presence of two chlorine atoms attached to the first and third carbon atoms in a hexane chain. This compound is known for its reactivity and is used in various chemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the substitution of hydrogen atoms in hexane with chlorine atoms. This reaction typically requires the presence of a catalyst such as iron(III) chloride and is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, this compound is produced by the direct chlorination of hexane using chlorine gas. The reaction is conducted in a chlorination reactor where hexane and chlorine gas are introduced, and the reaction is facilitated by UV light or a suitable catalyst. The resulting mixture is then purified through distillation to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
1,3-Dichlorohexane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dichlorohexane involves its reactivity as an alkyl halide. The chlorine atoms in the compound are highly electronegative, making the carbon-chlorine bonds susceptible to nucleophilic attack. This property allows this compound to participate in various substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 1,2-Dichlorohexane
- 1,4-Dichlorohexane
- 1,6-Dichlorohexane
Comparison: 1,3-Dichlorohexane is unique due to the position of the chlorine atoms on the first and third carbon atoms, which influences its reactivity and the types of reactions it undergoes. In comparison, 1,2-Dichlorohexane and 1,4-Dichlorohexane have chlorine atoms on adjacent or opposite carbon atoms, respectively, leading to different chemical behaviors and applications .
Propiedades
Número CAS |
56375-88-3 |
|---|---|
Fórmula molecular |
C6H12Cl2 |
Peso molecular |
155.06 g/mol |
Nombre IUPAC |
1,3-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |
Clave InChI |
YMVCUGKJZXZKSG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)

![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)









![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)

